1,1-Dichloro-2,2-diethoxyethene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-2,2-diethoxyethene can be synthesized through the reaction of dichloroacetaldehyde with ethanol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as hydrochloric acid to facilitate the formation of the acetal .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dichloro-2,2-diethoxyethene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dichloroacetic acid.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Dichloroacetic acid.
Reduction: Ethanol and other simpler alcohols.
Substitution: Various substituted ethoxy compounds depending on the nucleophile used.
Scientific Research Applications
1,1-Dichloro-2,2-diethoxyethene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,1-dichloro-2,2-diethoxyethene involves its role as a Lewis acid. It can donate electrons to form covalent bonds with Lewis bases, acting as a catalyst in various organic reactions. Additionally, it can accept protons, making it a proton acceptor in certain reactions.
Comparison with Similar Compounds
1,2-Dichloroethane: Another chlorinated ethane derivative used in organic synthesis.
Dichloroacetaldehyde: A related compound with similar reactivity but different applications.
Dimethoxyethane: An ether used as a solvent in organic reactions.
Uniqueness: 1,1-Dichloro-2,2-diethoxyethene is unique due to its dual functionality as both a chlorinated compound and an acetal. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
54567-93-0 |
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Molecular Formula |
C6H10Cl2O2 |
Molecular Weight |
185.05 g/mol |
IUPAC Name |
1,1-dichloro-2,2-diethoxyethene |
InChI |
InChI=1S/C6H10Cl2O2/c1-3-9-6(5(7)8)10-4-2/h3-4H2,1-2H3 |
InChI Key |
KNHYQMPVCLSVCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C(Cl)Cl)OCC |
Origin of Product |
United States |
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